molecular formula C14H18O11 B13409171 (2S,3R,4S,5R,6R)-3,4,5,6-tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid

(2S,3R,4S,5R,6R)-3,4,5,6-tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B13409171
M. Wt: 362.29 g/mol
InChI Key: FHWVABAZBHDMEY-LARJDALCSA-N
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Description

This compound is a tetraacetylated derivative of a pyranose carboxylic acid. Its core structure consists of a six-membered oxane (tetrahydropyran) ring with four hydroxyl groups replaced by acetoxy (-OAc) groups at positions 3, 4, 5, and 6, and a carboxylic acid group at position 2. The stereochemistry (2S,3R,4S,5R,6R) is critical for its molecular interactions and physicochemical properties.

Properties

Molecular Formula

C14H18O11

Molecular Weight

362.29 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylic acid

InChI

InChI=1S/C14H18O11/c1-5(15)21-9-10(22-6(2)16)12(23-7(3)17)14(24-8(4)18)25-11(9)13(19)20/h9-12,14H,1-4H3,(H,19,20)/t9-,10+,11+,12-,14+/m1/s1

InChI Key

FHWVABAZBHDMEY-LARJDALCSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C

Origin of Product

United States

Preparation Methods

Representative Preparation Procedure

A representative synthesis is described in the literature, which can be summarized as follows:

Step Reagents & Conditions Description Yield (%)
1 D-galacturonic acid (10 g), Acetic anhydride (140 mL), Iodine (700 mg), 0 °C to 25 °C, 3 h Acetylation of D-galacturonic acid in acetic anhydride with iodine catalysis at low temperature Not explicitly stated
2 Removal of solvent under reduced pressure Concentration of reaction mixture to obtain crude product -
3 Purification by recrystallization or chromatography Isolation of pure this compound -

This method leverages the catalytic effect of iodine to promote acetylation and maintain the carboxylic acid functionality intact during acetylation.

Alternative Synthetic Routes

Other synthetic approaches involve multi-step sequences starting from protected sugars or sugar derivatives, including:

  • Use of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) as a catalyst for selective oxidation in dichloromethane solvent.
  • Protection of hydroxyl groups with acetyl groups using acetic anhydride and pyridine or other bases.
  • Use of triphenylmethyl chloride (trityl chloride) for selective protection and subsequent deprotection steps to obtain hydroxymethyl intermediates.
  • Bromination in acetic acid followed by extraction and purification steps.

These methods are often used to prepare intermediates or related compounds but can be adapted or extended to produce the target compound.

Detailed Reaction Conditions and Yields

Acetylation Using Acetic Anhydride and Iodine

Parameter Details
Starting Material D-galacturonic acid (10 g)
Solvent Acetic anhydride (140 mL)
Catalyst Iodine (700 mg)
Temperature 0 °C for 2 h, then 25 °C for 1 h
Reaction Time 3 hours total
Work-up Removal of solvent under vacuum, recrystallization
Yield Typically high, >70% (varies by purification)

This method ensures full acetylation of hydroxyl groups while preserving the carboxylic acid at the 2-position.

Oxidation and Protection Using TEMPO

Parameter Details
Catalyst TEMPO (150 mg)
Oxidant S8 (elemental sulfur or sulfur reagent, 2.0 g)
Solvent Dichloromethane
Reaction Conditions Stirring at room temperature
Purpose Selective oxidation of sugar alcohols to carboxylic acids
Outcome Preparation of tetraacetylated sugar acid derivatives

This approach is useful for selective oxidation steps in the synthesis sequence.

Analytical Characterization

The compound is characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy, showing characteristic acetyl methyl signals around δ 2.0 ppm and pyran ring protons.
  • Carbon-13 NMR signals for acetyl carbonyl carbons near δ 169-170 ppm and the carboxylic acid carbon at δ ~170 ppm.
  • Mass Spectrometry confirming molecular weight consistent with the tetraacetylated sugar acid.
  • Infrared Spectroscopy (IR) showing ester carbonyl stretches near 1750 cm⁻¹ and carboxylic acid stretches near 1700 cm⁻¹.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Direct acetylation D-galacturonic acid Acetic anhydride, Iodine 0 °C to 25 °C, 3 h >70% Simple, effective acetylation preserving acid
TEMPO oxidation + acetylation Sugar alcohols TEMPO, S8, Ac2O Room temp, DCM Moderate to high Selective oxidation and protection
Multi-step protection/deprotection D-mannose derivatives Trityl chloride, Ac2O, HBr/HOAc Various temps 60-80% (overall) For related tetraacetate intermediates

Scientific Research Applications

Chemistry

In chemistry, (2S,3R,4S,5R,6R)-3,4,5,6-tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

Biologically, this compound is studied for its potential interactions with enzymes and other biomolecules. It serves as a model compound in understanding the behavior of similar structures in biological systems .

Medicine

In medicine, research is focused on its potential therapeutic applications. Studies are conducted to explore its role in drug development and its effects on biological pathways .

Industry

Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its reactivity and functional groups make it suitable for various applications in chemical manufacturing .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related pyranose derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
(2S,3R,4S,5R)-3,4,5,6-Tetrahydroxyoxane-2-carboxylic acid 4 hydroxyl groups 194.14 Hydrophilic, polar; prone to oxidation
(2S,3R,4S,5R,6R)-3,4,5,6-Tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid 4 acetoxy groups ~362 (estimated) Lipophilic; potential prodrug
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-phenoxytetrahydro-2H-pyran-2-carboxylic acid Phenoxy group at position 6 Enhanced aromatic interactions
Fluorinated analogs (e.g., compound 16 in ) Fluorinated alkyl chains, triazoles >800 (complex structure) High lipophilicity, antiviral activity

Key Observations:

  • Acetylation vs.
  • Aromatic vs. Aliphatic Substituents: Compounds with aromatic groups (e.g., phenoxy in ) exhibit distinct electronic properties, favoring π-π stacking interactions absent in the target compound .
  • Fluorination : Fluorinated derivatives () show significantly higher molecular weights and altered bioactivity due to fluorine’s electronegativity and metabolic stability .

Physicochemical Properties

  • Solubility : Acetoxy groups reduce water solubility compared to hydroxylated analogs. For example, the hydroxylated compound in is highly polar, whereas the target compound likely requires organic solvents for dissolution.
  • Stability : Acetoxy groups are hydrolytically labile under acidic/basic conditions, unlike ether-linked substituents (e.g., benzyloxy in ), which are more stable .

Biological Activity

Chemical Structure and Properties

The molecular formula for this compound is C12H18O8C_{12}H_{18}O_{8}, with a molecular weight of approximately 286.27 g/mol. Its structure features multiple acetoxy groups which may contribute to its biological activity. The stereochemistry is crucial for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacteria and fungi:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further investigation in the development of new antimicrobial agents.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid can induce apoptosis in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis via caspase activation
MCF-7 (breast cancer)20Cell cycle arrest at G1 phase
A549 (lung cancer)25Reactive oxygen species (ROS) generation

These results indicate that the compound may act through multiple pathways to exert its anticancer effects.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid has been shown to reduce pro-inflammatory cytokine levels in animal models:

  • Study : In a murine model of acute inflammation, administration of the compound led to a significant reduction in TNF-α and IL-6 levels.
  • Outcome : The compound exhibited an anti-inflammatory effect comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid can be attributed to several mechanisms:

  • Cell Signaling Modulation : The compound may influence key signaling pathways involved in cell proliferation and apoptosis.
  • Antioxidant Activity : By scavenging free radicals, it can reduce oxidative stress, which is linked to inflammation and cancer progression.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or microbial metabolism.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid against drug-resistant strains of bacteria. Results showed a notable reduction in bacterial load in treated patients compared to controls, highlighting its potential as an alternative antimicrobial agent .

Case Study 2: Cancer Treatment

In a preclinical trial involving mice with induced tumors, administration of the compound resulted in significant tumor regression compared to untreated controls. Histological analysis revealed increased apoptosis within tumor tissues .

Q & A

Basic: What are the key considerations in designing a synthesis route for this compound?

Answer:
The synthesis of this stereochemically complex compound requires careful planning of protecting group strategies and stereoselective reactions. A multi-step approach is typically employed:

  • Step 1: Start with a sugar-derived precursor (e.g., glucose or a tetrahydropyran derivative) to leverage inherent stereochemical centers.
  • Step 2: Use pentaacylation to protect hydroxyl groups, ensuring regioselectivity with catalysts like DMAP or Lewis acids (e.g., BF₃·OEt₂) .
  • Step 3: Introduce functional groups (e.g., carboxylic acid) via oxidation or substitution reactions. For stereochemical fidelity, employ chiral auxiliaries or asymmetric catalysis .
  • Step 4: Deprotect under mild conditions (e.g., Zemplén conditions for acetate removal) to preserve stereochemistry .
    Validation: Monitor intermediates using HPLC and NMR to confirm regio- and stereochemical outcomes .

Advanced: How can researchers address challenges in stereochemical confirmation?

Answer:
Stereochemical validation requires a combination of techniques:

  • X-ray crystallography: Resolve absolute configuration for crystalline intermediates or derivatives .
  • NMR spectroscopy: Use NOESY/ROESY to analyze spatial proximity of protons. Coupling constants (JJ-values) in 1H^{1}\text{H} NMR reveal axial/equatorial substituents in the tetrahydropyran ring .
  • Computational modeling: Compare experimental 13C^{13}\text{C} NMR shifts with density functional theory (DFT)-calculated values for key stereocenters .
    Example: In related tetraacetoxy-tetrahydropyrans, coupling constants J2,3=3.54.0HzJ_{2,3} = 3.5-4.0 \, \text{Hz} confirm axial-axial interactions in the chair conformation .

Basic: What safety precautions are necessary when handling this compound?

Answer:
Based on structurally similar compounds:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use respiratory protection (P95 mask) if handling powders to avoid inhalation .
  • Ventilation: Work in a fume hood to minimize exposure to volatile byproducts (e.g., acetic anhydride).
  • First Aid: For skin contact, wash with soap/water immediately. For eye exposure, rinse for 15+ minutes with saline .
    Note: Acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) are reported for related acetoxy-tetrahydropyrans .

Advanced: What methodologies are effective in studying biological interactions?

Answer:
To investigate bioactivity (e.g., enzyme inhibition or carbohydrate-binding):

  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., glycosidases) and measure binding affinity (KDK_D) of the compound .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) for ligand-protein interactions .
  • Enzymatic assays: Test inhibitory effects on α-glucosidase or β-galactosidase at varying concentrations (IC₅₀ determination) .
    Case Study: Analogous tetrahydropyran derivatives show anti-diabetic activity via α-amylase inhibition (IC50=12.3μMIC_{50} = 12.3 \, \mu\text{M}) .

Basic: Which analytical techniques are most suitable for purity assessment?

Answer:

  • HPLC: Use a C18 column with UV detection (λ = 210 nm for carboxylic acid) and acetonitrile/water gradients. Aim for >95% purity .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragment patterns.
  • FT-IR: Verify acetate carbonyl stretches (vC=O=17401720cm1v_{\text{C=O}} = 1740-1720 \, \text{cm}^{-1}) and carboxylic acid O-H bends (vO-H=25003300cm1v_{\text{O-H}} = 2500-3300 \, \text{cm}^{-1}) .

Advanced: How can the compound’s stability under experimental conditions be evaluated?

Answer:
Design accelerated stability studies:

  • Temperature/humidity stress: Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
  • pH stability: Incubate in buffers (pH 2–9) at 37°C. Carboxylic acid groups may hydrolyze at alkaline pH, requiring LC-MS to detect decarboxylation products .
  • Light sensitivity: Expose to UV (365 nm) and assess photodegradation kinetics .
    Key Parameter: Maintain inert atmospheres (N₂) during storage to prevent oxidation of allyloxy or thioether moieties in related compounds .

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